molecular formula C23H20N2O5 B12030115 3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769154-20-3

3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12030115
CAS No.: 769154-20-3
M. Wt: 404.4 g/mol
InChI Key: IZZVOEFVIUJJPW-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H20N2O5 and a molecular weight of 404.426 g/mol . This compound is known for its unique chemical structure, which includes both methoxybenzoyl and carbohydrazonoyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with hydrazine to form 3-methoxybenzoyl hydrazide. This intermediate is then reacted with 2-nitrobenzaldehyde under acidic conditions to yield the carbohydrazonoyl derivative. Finally, the product is esterified with 4-methoxybenzoic acid in the presence of a suitable catalyst to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the nitro group can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate stands out due to its unique combination of methoxybenzoyl and carbohydrazonoyl groups.

Properties

CAS No.

769154-20-3

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

[3-[(E)-[(3-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H20N2O5/c1-28-19-11-9-17(10-12-19)23(27)30-21-8-3-5-16(13-21)15-24-25-22(26)18-6-4-7-20(14-18)29-2/h3-15H,1-2H3,(H,25,26)/b24-15+

InChI Key

IZZVOEFVIUJJPW-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.